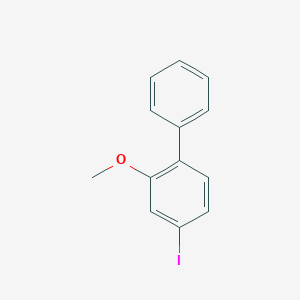

4-Iodo-2-methoxy-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11IO |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

4-iodo-2-methoxy-1-phenylbenzene |

InChI |

InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

JJTYVHMNTCTAPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Iodo 2 Methoxy 1,1 Biphenyl

Reactions Involving the Aryl Halide Moiety (Iodo)

The iodine atom on the biphenyl (B1667301) scaffold is the primary site of reactivity, enabling a diverse range of chemical transformations.

Participation in Metal-Catalyzed Cross-Coupling Reactions

4-Iodo-2-methoxy-1,1'-biphenyl is an excellent substrate for numerous metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. The high reactivity of the carbon-iodine bond facilitates these transformations, often under mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound. rsc.org For instance, this compound can be coupled with various arylboronic acids to synthesize more complex biaryl and polyaryl structures. orgsyn.org The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or a ligand-supported palladium complex, and a base. rsc.orgorgsyn.org The efficiency of these reactions can be high, leading to excellent yields of the desired products. A notable advantage of some modern Suzuki coupling methodologies is the use of "ligandless" palladium catalysts, which can simplify reaction workup and reduce side reactions. orgsyn.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. beilstein-journals.orgnumberanalytics.com This reaction provides a direct method for the vinylation of the biphenyl core. The process typically involves an oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com While the Heck reaction is a powerful tool, it can sometimes lead to a mixture of regioisomers. beilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. organic-chemistry.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-2-methoxy-1,1'-biphenyl derivative. smolecule.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. organic-chemistry.org This transformation is crucial for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand, such as XPhos, would yield the corresponding N-aryl biphenyl amine. tcichemicals.com The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing both the reaction rate and the scope of compatible substrates.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(dba)₂/XPhos | Biaryl |

| Heck | Alkene | Palladium on silica (B1680970) beilstein-journals.org | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI nih.gov | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd(OAc)₂/BrettPhos | Arylamine |

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally less reactive towards nucleophilic attack than alkyl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the case of this compound, the presence of the electron-donating methoxy (B1213986) group does not favor the classical SNAr mechanism, which proceeds through a Meisenheimer complex. libretexts.org However, substitution can be forced under harsh conditions or by using very strong nucleophiles. libretexts.org Another pathway, the benzyne (B1209423) mechanism, involves elimination-addition and is promoted by strong bases, but this is less common for iodoarenes compared to their chloro and bromo counterparts. uomustansiriyah.edu.iq

Formation of Organometallic Intermediates

The carbon-iodine bond in this compound can be readily converted into a variety of organometallic reagents, which are valuable intermediates in organic synthesis.

Grignard Reagents: Treatment of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, (2-methoxy-[1,1'-biphenyl]-4-yl)magnesium iodide. This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. uni-muenchen.deorgsyn.org

Organolithium Reagents: Reaction with strong organolithium bases, such as n-butyllithium, at low temperatures can induce a lithium-halogen exchange, yielding the corresponding aryllithium species, (2-methoxy-[1,1'-biphenyl]-4-yl)lithium. These reagents are generally more reactive than their Grignard counterparts. nih.gov

These organometallic intermediates serve as powerful synthetic tools, enabling the introduction of a wide array of functionalities onto the biphenyl core through reactions with various electrophiles.

Reactions Involving the Methoxy Group

The methoxy group, while generally less reactive than the iodo group, can also participate in important chemical transformations and influences the reactivity of the aromatic ring.

Demethylation and Ether Cleavage Reactions (e.g., with BBr₃)

The methoxy group can be cleaved to reveal a hydroxyl group through demethylation reactions. A common and effective reagent for this transformation is boron tribromide (BBr₃). mdma.chnih.gov The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch This method is particularly useful as it often occurs under mild conditions, preserving other functional groups in the molecule. mdma.chcommonorganicchemistry.com The successful demethylation of iodo-substituted methoxybiphenyls highlights the selectivity of this reagent, as other methods using hydrogen bromide or aluminum bromide can lead to deiodination and decomposition. mdma.ch

Role of Methoxy Group in Directing Functionalization

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. pearson.com In this compound, the methoxy group at the 2-position activates the ring to which it is attached. This directing effect is crucial in predicting the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions, guiding the incoming electrophile to the positions ortho and para to the methoxy group. pearson.com The presence of the bulky iodo group and the other phenyl ring will also sterically influence the position of substitution.

Transformations of the Biphenyl Core

The reactivity of the this compound scaffold is characterized by the interplay of its constituent functional groups—the iodine atom, the methoxy group, and the two interconnected phenyl rings. These features allow for a range of chemical transformations, including modifications to the aromatic rings through substitution, oxidative reactions, and various intramolecular cyclization events to form complex polycyclic systems.

Electrophilic Aromatic Substitution on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. solubilityofthings.comrsc.org The reactivity and regioselectivity of the biphenyl core in this compound are governed by the electronic effects of the iodo and methoxy substituents.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. smolecule.com

In the case of this compound, these effects dictate the probable sites of electrophilic attack on both aromatic rings.

Ring A (substituted with -OCH₃ and -I): The 2-methoxy group strongly activates the ring, directing electrophiles primarily to the para position (C5) and secondarily to the ortho position (C3). The iodine at C4 also directs to its ortho positions (C3 and C5). Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions, with the powerful activating effect of the methoxy group being the dominant influence.

Ring B (unsubstituted phenyl group): This ring is less activated than Ring A. The biphenyl system itself can direct incoming electrophiles to the ortho and para positions (C2', C4', C6').

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and a sulfuric acid catalyst to add an -NO₂ group), halogenation (using Br₂ or Cl₂ with a Lewis acid), and Friedel-Crafts acylation or alkylation (to introduce acyl or alkyl groups). minia.edu.egtotal-synthesis.com The formation of the electrophile is the initial step, followed by its attack on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the ring's aromaticity. minia.edu.eg

Oxidative Transformations

The biphenyl core, particularly when substituted with electron-donating groups like a methoxy group, is susceptible to oxidative transformations. These reactions can lead to coupling products or the formation of new heterocyclic rings. Hypervalent iodine reagents, such as iodosylarenes and [bis(acyloxy)iodo]arenes, are mild and selective oxidants often employed for such transformations. uab.catarkat-usa.org

A significant oxidative transformation for 2-methoxybiphenyl (B167064) derivatives is the oxidative cyclization to form dibenzofurans. This type of reaction can be promoted by various oxidizing systems. For example, molecular iodine with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used. researchgate.net Electrochemical methods are also emerging for generating hypervalent iodine species in situ to catalyze oxidative transformations, which can tolerate iodo-substituents on the aromatic ring. acs.org

These oxidative processes are valuable for creating complex phenolic products that may be difficult to access through traditional electrophilic substitution methods. researchgate.net

Intramolecular Cyclization Reactions

The arrangement of functional groups in this compound makes it an excellent precursor for various intramolecular cyclization reactions, leading to the synthesis of diverse and structurally complex heterocyclic and polycyclic systems. These reactions often utilize the reactivity of the carbon-iodine bond, typically with transition metal catalysis.

Palladium-Catalyzed Cyclizations: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In precursors derived from 2-iodobiphenyls, palladium(0) can undergo oxidative addition into the C-I bond, creating an arylpalladium(II) species that can then react with other functionalities within the same molecule. beilstein-journals.org

Dibenzofuran (B1670420) Synthesis: A common transformation for 2-iodo-2'-hydroxybiphenyls is an intramolecular, base-catalyzed nucleophilic substitution to yield dibenzofurans. thieme-connect.de While this compound contains a methoxy group instead of a hydroxyl, demethylation followed by cyclization is a viable route. Alternatively, palladium-catalyzed cyclization of o-iododiaryl ethers provides an efficient method for constructing the dibenzofuran skeleton. organic-chemistry.org

Carbazole Synthesis: Analogous palladium-catalyzed reactions can form carbazoles. For example, 2-acetamino-2'-methoxybiphenyl (B15394852) can undergo intramolecular cyclization in the presence of a palladium catalyst to furnish a 4-methoxycarbazole derivative. nih.gov

Dibenzophosphole Oxide Synthesis: The versatility of palladium catalysis extends to the formation of phosphorus-containing heterocycles. (2'-Methoxybiphenyl)phenylphosphine oxide undergoes intramolecular dehydrogenative cyclization with a palladium(II) acetate catalyst to yield the corresponding dibenzophosphole oxide. acs.org

Formation of All-Carbon Quaternary Centers: The intramolecular Heck reaction, a palladium-catalyzed process, can be applied to vinyl or aryl iodides to create heterocyclic structures containing all-carbon quaternary centers. rsc.org

The table below summarizes representative palladium-catalyzed intramolecular cyclization reactions on biphenyl systems analogous to this compound.

| Precursor Type | Catalyst/Reagents | Product Type | Bond Formed | Reference |

|---|---|---|---|---|

| 2-Acetamino-2'-methoxybiphenyl | Pd(OAc)₂, DMSO, O₂ | Carbazole | C-N | nih.gov |

| o-Iododiaryl ether | Pd/C | Dibenzofuran | C-O | organic-chemistry.org |

| γ-Ketoester with o-iodobenzyl group | Pd(PPh₃)₄, Et₃N | Tricyclic alcohol | C-C | beilstein-journals.org |

| (2'-Methoxybiphenyl)phenylphosphine oxide | Pd(OAc)₂ | Dibenzophosphole oxide | C-P | acs.org |

Other Cyclization Reactions: Beyond palladium catalysis, other reagents can induce unique cyclizations.

Iodine Monochloride-Induced Spirocyclization: In a notable reaction, 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones undergo an intramolecular electrophilic cyclization induced by iodine monochloride (ICl). nih.gov This process selectively occurs at the ipso-position to form novel spiroconjugated molecules, specifically 4'H-spiro(cyclohexa researchgate.netresearchgate.netdiene-1,1'-naphthalene)-4,4'-diones, demonstrating a sophisticated transformation of the biphenyl core. nih.gov

The table below details this specific transformation.

| Precursor | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-[4'-Methoxy(1,1'-biphenyl)2-yl]alkynone | ICl | Intramolecular electrophilic iodocyclization | 4'H-Spiro(cyclohexa researchgate.netresearchgate.netdiene-1,1'-naphthalene)-4,4'-dione | nih.gov |

These diverse cyclization strategies highlight the synthetic utility of the this compound framework as a building block for complex, multi-ring systems of interest in materials science and medicinal chemistry.

Spectroscopic Characterization Techniques for Research on 4 Iodo 2 Methoxy 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-Iodo-2-methoxy-1,1'-biphenyl, both ¹H and ¹³C NMR spectroscopy are essential for confirming its constitution.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon of the methoxy (B1213986) group is expected to have a chemical shift around 55-60 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom bonded to the iodine (C4) will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. The carbon attached to the methoxy group (C2) and the carbons forming the biphenyl (B1667301) linkage (C1 and C1') will have distinct chemical shifts influenced by the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from analogous compounds and substituent effects.)

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| OCH₃ | ~3.8 |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| OCH₃ | ~56 |

| C4 (C-I) | ~92 |

| Aromatic C | 110 - 145 |

| C2 (C-OCH₃) | ~157 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy in Conformational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is expected to show strong C-O stretching vibrations for the methoxy group in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to be found in the far-infrared region, typically between 600 and 500 cm⁻¹.

Conformational analysis of biphenyls can also be aided by IR spectroscopy. The dihedral angle between the two phenyl rings can influence the vibrational modes, leading to subtle shifts in the absorption frequencies.

Table 2: Characteristic Infrared Absorption Bands for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-H (in OCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1250 - 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which allows for the calculation of the elemental formula.

For this compound (C₁₃H₁₁IO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine would be indicated by a characteristic isotopic pattern. The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, the loss of the methoxy group (-OCH₃), and the cleavage of the iodine atom (-I). Cleavage of the biphenyl bond could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₁₁IO]⁺ | 310.98 |

| [M-CH₃]⁺ | [C₁₂H₈IO]⁺ | 295.96 |

| [M-OCH₃]⁺ | [C₁₂H₈I]⁺ | 278.96 |

Electronic Spectroscopy (UV-Vis) and Fluorescence Spectroscopy in Optical Property Investigation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The biphenyl system is a chromophore that absorbs UV light. The position and intensity of the absorption bands are influenced by the substituents on the phenyl rings.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted biphenyl. The methoxy group, being an electron-donating group, and the iodine atom, with its electron-withdrawing and heavy-atom effects, will cause shifts in the absorption bands compared to unsubstituted biphenyl. Typically, substituted biphenyls exhibit a strong absorption band around 250-280 nm. For instance, 4-methoxybiphenyl (B1664174) has a strong absorption maximum at approximately 258 nm. nist.govnist.gov The presence of the iodo and additional methoxy group in this compound would be expected to cause a bathochromic (red) shift in the absorption maximum.

Fluorescence spectroscopy could be employed to investigate the emission properties of the compound upon excitation with UV light. The fluorescence quantum yield and lifetime would provide insights into the de-excitation pathways of the excited electronic states.

Chiroptical Spectroscopy for Stereochemical Studies

Chiroptical spectroscopy techniques are essential for studying the three-dimensional structure of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a VCD spectrum. However, VCD is a powerful technique for determining the absolute configuration of chiral biphenyls, known as atropisomers, which are chiral due to restricted rotation around the single bond connecting the two phenyl rings.

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. Similar to VCD, CD spectroscopy is only applicable to chiral molecules. Therefore, this compound, being achiral, will not show a CD signal. For chiral biphenyls, CD spectroscopy is a valuable tool for determining their stereochemistry and studying their conformational properties in solution.

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest available research, detailed X-ray diffraction analysis and a complete crystal structure determination for the specific compound this compound have not been reported in publicly accessible literature. While crystallographic data exists for structurally related biphenyl derivatives, such as 4-Iodo-3,3′-dimethoxybiphenyl, this information is not directly applicable to the title compound due to differences in the substitution pattern which significantly influence the solid-state packing and molecular conformation.

X-ray diffraction is a primary technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. thermofisher.comnih.gov This analysis provides fundamental data including the crystal system, space group, and unit cell dimensions. Furthermore, it reveals critical details about the molecule's conformation, such as the dihedral angle between the two phenyl rings, and provides exact measurements of bond lengths and angles. nih.gov Such data is invaluable for understanding intermolecular interactions, for example, halogen bonding or π–π stacking, which govern the supramolecular architecture of the crystal lattice. nih.gov

Further research involving the growth of single crystals of this compound and subsequent analysis by X-ray diffraction is required to provide these crucial structural insights.

Theoretical and Computational Studies of 4 Iodo 2 Methoxy 1,1 Biphenyl Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules, balancing computational cost with high accuracy. It is extensively used to model the properties of biphenyl (B1667301) systems. The B3LYP functional is a commonly employed method for these types of calculations. ichem.mdnih.gov

The geometry of biphenyl and its derivatives is defined by the dihedral angle (or twist angle) between the two phenyl rings. In an unsubstituted biphenyl, this angle is a result of the balance between steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and π-conjugation, which favors a planar structure.

For 4-Iodo-2-methoxy-1,1'-biphenyl, the presence of a methoxy (B1213986) group at the ortho (2-position) introduces significant steric hindrance. DFT-based geometry optimization predicts a non-planar, twisted ground state conformation. This twisting is necessary to minimize the steric clash between the ortho-substituent on one ring and the hydrogen atom on the other. pharmaguideline.com Computational studies on similarly substituted biphenyls, such as 4-iodo-3,3'-dimethoxybiphenyl, show a dihedral angle of 43.72°. nih.gov Other substituted biphenyls exhibit dihedral angles ranging from 33° to over 50°, depending on the nature and position of the substituents. nih.gov The optimized geometry for this compound is therefore expected to have a significant twist between the phenyl rings, impacting its electronic properties and potential for chirality.

| Parameter | Typical Calculated Value for Substituted Biphenyls | Reference |

| Dihedral Angle (C2-C1-C1'-C2') | 30° - 60° | nih.govnih.gov |

| C-I Bond Length | ~2.10 Å | N/A |

| C-O (methoxy) Bond Length | ~1.36 Å | N/A |

| C-C (inter-ring) Bond Length | ~1.49 Å | N/A |

| Note: Specific calculated values for this compound are not available in the provided sources; this table presents typical values for analogous structures to illustrate expected DFT results. |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. clinicsearchonline.org

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, DFT would be used to calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. These predicted values help in the assignment of complex experimental spectra.

Vibrational Spectroscopy (IR & Raman): DFT methods can compute the vibrational frequencies and intensities of a molecule in the gas phase. clinicsearchonline.org By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations aid in assigning specific vibrational modes, such as C-H stretching, C=C aromatic ring vibrations, C-O stretching of the methoxy group, and the C-I stretching frequency. chemrxiv.org

DFT is instrumental in exploring the reaction pathways of molecules. For this compound, the iodo-substituent makes it a suitable substrate for various cross-coupling reactions. Computational studies can elucidate the mechanisms of these reactions by:

Mapping Potential Energy Surfaces: Researchers can model the energy changes as reactants are converted into products.

Locating Transition States: DFT is used to find the geometry and energy of transition states, which correspond to the energy maxima along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Analyzing Intermediates: The structures and stabilities of any reaction intermediates can also be calculated.

For instance, in a Suzuki or Heck coupling reaction involving the C-I bond, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed, atomistic understanding of the catalytic cycle. researchgate.net

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic nature of this compound. Key parameters include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For similar aromatic compounds, these gaps are typically in the range of 4-5 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the methoxy group and the iodine atom due to their electronegativity and lone pairs. Positive potential (blue) would be expected around the hydrogen atoms. These maps are useful for predicting how the molecule will interact with other reagents. nih.gov

| Electronic Property | Significance | Typical Calculated Value for Aromatic Systems | Reference |

| HOMO Energy | Electron-donating ability | -5 to -7 eV | nih.gov |

| LUMO Energy | Electron-accepting ability | -1 to -2 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | 4 - 5 eV | nih.gov |

Studies on Axial Chirality and Atropisomerism in Biphenyl Frameworks

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond, creating a chiral axis. pharmaguideline.comiaea.org In biphenyl systems, this phenomenon occurs when bulky substituents are present in the ortho positions (2, 2', 6, and 6'), creating a significant energy barrier to rotation around the C1-C1' bond. youtube.com

The compound this compound has a methoxy group at an ortho position. This single substituent is sufficient to hinder rotation around the biphenyl pivotal bond. If the rotation is sufficiently restricted, the molecule becomes chiral and can exist as two stable, non-superimposable mirror images (enantiomers) called atropisomers. nih.gov The stability of these atropisomers is determined by the height of the rotational energy barrier. academie-sciences.fr

Computational methods, particularly DFT, are used to calculate this barrier by modeling the molecule's energy as the dihedral angle is rotated from 0° to 360°. The transition state for interconversion is typically the planar or near-planar conformation, where steric hindrance is maximized. A rotational barrier greater than approximately 20-23 kcal/mol is generally considered high enough to allow for the separation of the individual atropisomers at room temperature. academie-sciences.fr The presence of the ortho-methoxy group in this compound makes it a candidate for exhibiting this type of axial chirality. acs.org

Applications of 4 Iodo 2 Methoxy 1,1 Biphenyl and Its Derivatives in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks in Complex Molecule Construction

The primary utility of 4-Iodo-2-methoxy-1,1'-biphenyl in synthetic chemistry stems from its function as a robust building block. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These methods allow chemists to "stitch" the biphenyl (B1667301) unit to other molecular fragments with high precision and efficiency.

Key reactions where this building block is employed include:

Suzuki Cross-Coupling: This reaction pairs the iodo-biphenyl with a boronic acid or ester. For instance, the Suzuki coupling of a halo-imine derivative of biphenyl with 4-(trifluoromethyl)phenylboronic acid proceeds in high yield (87%) to create a more complex imine structure. mdpi.com This highlights the reliability of using the iodo-group as a reactive site for elaboration.

Heck Reaction: In the Heck reaction, the iodo-biphenyl can be coupled with an alkene. While studies have focused on the simpler 4-iodoanisole, the principles apply directly, wherein a vinylic hydrogen is replaced by the biphenyl group. beilstein-journals.org This reaction is fundamental for synthesizing stilbene and cinnamate derivatives.

Sonogashira Coupling: This reaction involves coupling the iodo-biphenyl with a terminal alkyne, providing access to aryl-alkyne structures that are themselves valuable intermediates for further transformations.

| Reaction Type | Coupling Partner | Resulting Structure | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Polysubstituted Biphenyls/Terphenyls | Building larger aromatic systems |

| Heck Reaction | Alkene | Stilbene/Cinnamate Derivatives | Access to conjugated systems |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynes | Key intermediates for heterocycles and polymers |

Precursors for Polycyclic Aromatic Systems and Heterocycles

Beyond simple coupling reactions, this compound serves as a precursor for more elaborate fused-ring systems. These polycyclic aromatic systems and heterocycles are important targets due to their unique electronic properties and applications in materials science. chemrxiv.org

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the strategic annulation (ring-forming) of smaller aromatic units. Biphenyl derivatives are foundational units for this purpose. nih.gov For example, transition-metal-mediated coupling reactions starting from 2,2'-dihalogenated biphenyls can be used to form the four-membered ring of biphenylene, a highly strained but stable antiaromatic compound. nih.gov Similarly, rhodium-catalyzed annulation of dialkynes with biphenylboronic acids can produce sterically congested, twisted PAHs. researchgate.net The iodo-methoxy-biphenyl scaffold can be readily converted into the necessary boronic acid or di-alkyne derivatives to participate in such cyclizations.

The compound is also instrumental in the synthesis of N-heterocycles. nih.gov The iodo-group can be transformed into other functionalities, such as an alkyne via Sonogashira coupling. Subsequent intramolecular electrophilic cyclization of an o-(1-alkynyl)arene derivative, often promoted by an iodine source like I₂, can lead to the formation of various heterocycles, including iodinated benzo beilstein-journals.orgnih.govthiazine derivatives. sci-hub.box This process involves the activation of the carbon-carbon triple bond by iodine, followed by a nucleophilic attack from a nearby nitrogen-containing group to close the ring. sci-hub.box

Development of Ligands in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands that surround the metal center. Biphenyl scaffolds are frequently used in the design of high-performance ligands, particularly for palladium-catalyzed cross-coupling reactions. The biphenyl unit provides a rigid and sterically defined backbone that can be functionalized to fine-tune the catalyst's activity and selectivity.

While direct use of this compound as a ligand is uncommon, its derivatives are key intermediates. The iodo-group can be readily replaced by phosphorus-containing groups (e.g., diphenylphosphino, -PPh₂) through reactions with lithium phosphides or other phosphinating agents. This transformation would yield a phosphine (B1218219) ligand with a methoxy-biphenyl backbone. The methoxy (B1213986) group at the ortho position can play a crucial role by:

Steric Influence: The bulk of the methoxy group can influence the geometry around the metal center, creating a specific "pocket" that controls which substrates can bind and react.

Electronic Tuning: The electron-donating nature of the methoxy group can increase the electron density on the phosphorus atom and, subsequently, the metal center, which can affect the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.

Hemilability: The oxygen atom of the methoxy group can potentially coordinate weakly to the metal center, reversibly occupying a coordination site. This "hemilabile" behavior can stabilize catalytic intermediates and promote certain reaction pathways.

Scaffolds for Materials Science Research

The rigid, conjugated structure of this compound makes it an excellent scaffold for building functional materials. nih.govrsc.org By synthetically extending this core, researchers can develop novel compounds with tailored optical, electronic, and self-assembly properties.

Materials based on conjugated aromatic molecules are the cornerstone of organic electronics, including OLEDs and organic solar cells. researchgate.netnih.gov The performance of these devices depends on the electronic properties of the organic semiconductor layers, which are responsible for charge transport and light emission or absorption. sci-hub.box

Biphenyl and oligo(p-phenylene) structures, which can be synthesized from precursors like this compound, are often used as the core of blue-light-emitting materials in OLEDs due to their wide bandgap. nih.gov The methoxy group helps to tune the HOMO/LUMO energy levels and can improve the solubility and film-forming properties of the final material. Furthermore, these biphenyl units can be incorporated into larger, more complex molecules used as host materials in phosphorescent OLEDs or as absorbers in organic solar cells. fluxim.com For example, 5,5'-Bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene, a material built from methoxybiphenyl units, has shown potential for use in organic lasers, a related optoelectronic application. nih.gov

Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The key to liquid crystalline behavior is molecular shape anisotropy—molecules are typically rigid and rod-like. Biphenyl derivatives are classic examples of "mesogens," the fundamental units that give rise to liquid crystal phases. mdpi.com

The this compound scaffold is an ideal starting point for synthesizing liquid crystals. The biphenyl core provides the necessary rigidity and rod-like shape. The synthesis often involves replacing the iodine atom with a flexible alkyl or alkoxy chain via cross-coupling, while another functional group is present on the other phenyl ring. The combination of the rigid biphenyl core and flexible terminal chains is essential for the formation of nematic and smectic liquid crystal phases. rsc.orgwhiterose.ac.uk For example, tetramethoxytriphenylene derivatives, which exhibit columnar liquid crystal phases, can be synthesized using a Suzuki coupling reaction involving a substituted biphenyl precursor. rsc.org The methoxy group influences the intermolecular interactions and packing, which in turn determines the specific type of liquid crystal phase and its transition temperatures. researchgate.net

Design of Fluorescent Probes and Photochromic Materials

The extended π-conjugation of the biphenyl system makes it an excellent fluorophore, or light-emitting unit. This property is exploited in the design of fluorescent probes, which are molecules that signal the presence of a specific analyte through a change in their fluorescence. nih.govmdpi.com The general design of a fluorescent probe involves linking a recognition motif (a group that selectively binds the target analyte) to a fluorophore. doi.org

Derivatives of this compound can serve as the core fluorophore. The methoxy group can enhance the quantum yield of fluorescence, while the iodine atom provides a convenient attachment point for synthesizing the complete probe. By attaching a receptor for a specific ion or molecule at the 4-position, a probe can be designed where the binding event alters the electronic structure of the biphenyl system, leading to a detectable change in fluorescence intensity or wavelength. nih.gov

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. olikrom.com This phenomenon arises from a light-induced reversible transformation between two isomers with different absorption spectra. researchgate.net Many photochromic systems, such as diarylethenes, are built from aromatic units. The biphenyl scaffold can be incorporated into these systems. The photo-induced cyclization or isomerization of the photochromic unit can be influenced by the electronic properties of the attached biphenyl group, allowing for the tuning of the material's color change and switching speed. google.com

Derivatives and Analogs of 4 Iodo 2 Methoxy 1,1 Biphenyl in Academic Research

Structure-Activity Relationship (SAR) Studies on Modified Biphenyl (B1667301) Scaffolds

While specific structure-activity relationship (SAR) studies focusing exclusively on 4-Iodo-2-methoxy-1,1'-biphenyl are not extensively documented in publicly available literature, the broader principles of SAR in biphenyl derivatives can be inferred from related research. The biological activity of biphenyl compounds is often dictated by the nature and position of substituents on the aromatic rings, which in turn influence the molecule's conformation, electronic properties, and interactions with biological targets.

In many bioactive biphenyls, the dihedral angle between the two phenyl rings is a critical determinant of activity. This angle is influenced by the size and nature of the substituents at the ortho positions. The 2-methoxy group in this compound, for instance, can influence the rotational barrier around the biphenyl axis, thereby affecting the molecule's preferred conformation.

SAR studies on other substituted biphenyls have demonstrated that modifications to the biphenyl core can significantly impact biological activity. For example, in the context of developing dopamine (B1211576) transporter (DAT) selective ligands, alterations to a piperidine (B6355638) analogue of a biphenyl derivative highlighted the importance of specific atoms and their positions for binding affinity and selectivity. nih.gov While not directly involving this compound, these studies underscore the sensitivity of biological targets to the structural nuances of the biphenyl scaffold.

Furthermore, research on hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols has shown that the nature of the substituents and the resulting dihedral angles are crucial for their antiproliferative activity. nih.govresearchgate.net These findings suggest that systematic modifications of the this compound structure, such as altering the substituents on either ring, would likely lead to significant variations in biological activity, a foundational principle of SAR studies.

A hypothetical SAR study on derivatives of this compound could involve the systematic replacement of the iodo group with other halogens or functional groups, and the modification or relocation of the methoxy (B1213986) group. The resulting analogs could then be screened for a specific biological activity to elucidate the structural requirements for that activity.

Table 1: Hypothetical Structure-Activity Relationship Study on this compound Derivatives

| Compound | R1 (Position 4) | R2 (Position 2) | Hypothetical Activity | Rationale |

| Parent Compound | I | OCH3 | Baseline | Starting point for SAR study. |

| Analog 1 | Br | OCH3 | Potentially similar | Bromine is also a halogen, but with different electronic and steric properties. |

| Analog 2 | Cl | OCH3 | Potentially different | Chlorine has a smaller atomic radius and higher electronegativity than iodine. |

| Analog 3 | I | OH | Potentially different | A hydroxyl group can act as a hydrogen bond donor, altering target interactions. |

| Analog 4 | I | OCH2CH3 | Potentially different | An ethoxy group is bulkier than a methoxy group, which could affect the dihedral angle. |

This table is for illustrative purposes to demonstrate the principles of an SAR study and is not based on experimental data for this compound.

Functionalization of Biphenyl Core for Enhanced Research Utility

The functionalization of the this compound core is primarily driven by the reactivity of the iodo and methoxy groups. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various chemical transformations. This allows for the introduction of a wide array of functional groups, thereby enhancing the research utility of the molecule.

As mentioned previously, cross-coupling reactions are a cornerstone of functionalizing the biphenyl core at the 4-position. The ability to introduce different aryl, vinyl, or alkyl groups through Suzuki, Heck, or other similar reactions allows researchers to tailor the properties of the molecule for specific applications. For example, introducing a fluorescent moiety could create a molecular probe, while adding a group with specific binding properties could lead to the development of a new ligand for a biological target.

The methoxy group at the 2-position also offers opportunities for functionalization. Demethylation to the corresponding hydroxyl group can be achieved using various reagents, such as boron tribromide. The resulting hydroxylated biphenyl can then serve as a handle for further modifications, such as esterification or etherification, to introduce new functional groups. The hydroxyl group can also act as a hydrogen bond donor, which can be crucial for molecular recognition and binding to biological targets.

The combination of these functionalization strategies allows for the creation of a diverse range of derivatives from the this compound scaffold. These derivatives can be used in various research areas, including:

Medicinal Chemistry: As building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Materials Science: For the development of new organic materials with specific electronic or optical properties.

Chemical Biology: As molecular probes to study biological processes.

The versatility of this compound as a functionalizable scaffold makes it a valuable tool for researchers exploring the chemical space of biphenyl derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-2-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via cross-coupling reactions. A typical approach involves:

- Suzuki-Miyaura Coupling : Reacting 2-methoxy-4-iodophenylboronic acid with a halogenated aromatic partner (e.g., bromobenzene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Ullmann Coupling : Employing copper(I) iodide as a catalyst with a diamine ligand (e.g., 1,10-phenanthroline) in DMSO at elevated temperatures (120–140°C) .

Q. Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.

- Adjust catalyst loading (0.5–5 mol%) and ligand ratios to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent iodine displacement by moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet near δ 3.8–4.0 ppm. Aromatic protons appear as complex splitting patterns due to iodine’s electron-withdrawing effects .

- ¹³C NMR : The iodine-bearing carbon resonates at δ 90–100 ppm, while the methoxy carbon appears at δ 55–60 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M]⁺) and isotopic patterns characteristic of iodine (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I isotopes).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for small-molecule refinement .

Q. What safety protocols are critical when handling iodinated biphenyl derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis and purification steps .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to iodine’s environmental persistence .

- Emergency Measures : For spills, use absorbent materials (vermiculite) and neutralize with sodium thiosulfate to reduce iodine toxicity .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility data often arise from:

- Solvent Purity : Use HPLC-grade solvents and pre-dry with molecular sieves.

- Temperature Control : Perform solubility tests in thermostatted baths (±0.1°C accuracy).

- Analytical Validation : Quantify dissolved compound via UV-Vis spectroscopy at λmax ~270 nm (aromatic π→π* transitions) .

Q. Example Workflow :

Prepare saturated solutions in triplicate using sonication (30 min) and filtration (0.22 μm PTFE membrane).

Measure concentrations via calibration curves (R² > 0.99).

Report results with standard deviations and solvent dielectric constants.

Q. What strategies can elucidate the environmental fate of this compound in aquatic systems?

Methodological Answer :

- Biodegradation Assays : Inoculate river water samples with Beijerinckia spp. (known biphenyl degraders) and monitor compound depletion via LC-MS over 14 days .

- Adsorption Studies : Use batch experiments with soil/sediment matrices to calculate partition coefficients (Kd). Correlate with organic carbon content (log Koc) .

- Photolysis : Exclude solutions to UV light (λ = 254 nm) and track iodine release via ion chromatography .

Q. Table 1: Key Environmental Parameters

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Biodegradation Half-life | 7–21 days (aerobic conditions) | |

| Log Koc | 3.8–4.2 (moderate soil adsorption) | |

| Photolytic Degradation | <10% over 72 hours |

Q. How can computational models predict the bioaccumulation potential of this compound?

Methodological Answer :

- QSAR Modeling : Input physicochemical properties (log P, molecular weight) into EPI Suite™ to estimate bioaccumulation factors (BCF). Cross-validate with experimental BCF data for diisopropyl-1,1'-biphenyl (e.g., BCF = 1047) .

- Molecular Dynamics Simulations : Analyze membrane permeability using GROMACS with lipid bilayer models. Iodine’s hydrophobicity may enhance biomagnification in fatty tissues .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

Methodological Answer :

Q. How do substitution patterns (meta vs. para) influence the reactivity of biphenyl derivatives in cross-coupling reactions?

Methodological Answer :

- Electronic Effects : Para-substituted iodine acts as a stronger directing group, favoring electrophilic substitution at the ortho position. Meta-substituents induce steric hindrance, reducing coupling efficiency .

- Steric Maps : Generate using Mercury software (Cambridge Crystallographic Database) to visualize spatial constraints around the iodine atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.